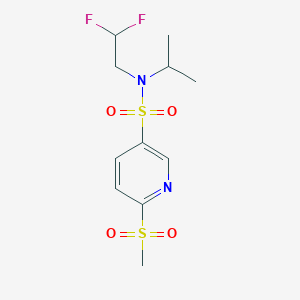

![molecular formula C27H25N5O4S B2484439 N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1093807-79-4](/img/structure/B2484439.png)

N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is part of a broader class of chemicals that exhibit significant biochemical activities, particularly in the context of medicinal chemistry and drug design. The chemical structure suggests potential interactions with biological targets, which could be leveraged for therapeutic purposes.

Synthesis Analysis

The synthesis of compounds similar to "N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide" involves complex chemical reactions, including Michael reactions, Knoevenagel condensations, and Povarov reactions. These methods allow for the precise assembly of the compound's intricate molecular architecture, demonstrating the compound's synthetic accessibility and highlighting the versatility of these synthetic methods in creating biologically active molecules (El Rayes et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antitubercular and Antiprotozoal Applications

- Compounds derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, structurally related to the query compound, have shown promising antitubercular properties against Mycobacterium tuberculosis, indicating potential for treating tuberculosis (Kantevari et al., 2011).

- Dicationic imidazo[1,2-a]pyridines, another related class of compounds, have demonstrated effective antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential for use in treating protozoal infections (Ismail et al., 2004).

Anticancer Activity

- Quinazolin-4-one derivatives, which share a common structural motif with the query compound, have been synthesized and found to exhibit anti-inflammatory activity, suggesting potential use in cancer therapy due to the link between inflammation and cancer (Kumar & Rajput, 2009).

- Another study found that quinoxaline derivatives, structurally similar to the query compound, displayed antiproliferative activity against human cancer cell lines, highlighting the potential of these compounds in cancer treatment (El Rayes et al., 2019).

Antimicrobial Properties

- Analogues of furan-amidines, which are structurally related to the query compound, have been evaluated as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018).

- A variety of synthesized quinazolinone derivatives have demonstrated significant antimicrobial activity, suggesting their potential in developing new antibiotics and antimicrobial agents (Anisetti et al., 2012).

Antiulcer Activity

- Quinazoline-4-(3H) one derivatives have been synthesized and tested for antiulcer activity, indicating potential therapeutic applications in gastrointestinal disorders (Patil et al., 2010).

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-3-[5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O4S/c1-17-7-2-4-10-20(17)29-24(34)16-37-27-31-21-11-5-3-9-19(21)25-30-22(26(35)32(25)27)12-13-23(33)28-15-18-8-6-14-36-18/h2-11,14,22H,12-13,15-16H2,1H3,(H,28,33)(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWYIXSZTXCGRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)

![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2484369.png)

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2484371.png)

![ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2484375.png)

![Benzo[d]thiazol-6-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2484379.png)